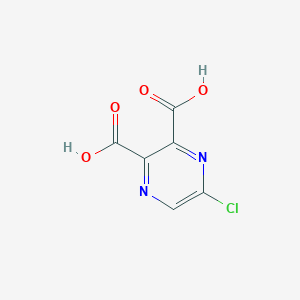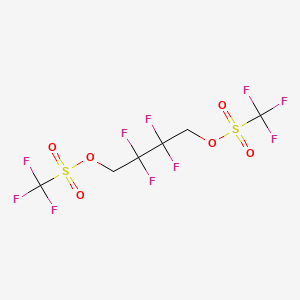
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate)
Overview
Description
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) typically involves the fluorination of 1,4-butanediol. One common method includes reacting 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride, to produce 2,2,3,3-tetrafluorobutane-1,4-diol. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product .
Chemical Reactions Analysis
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can hydrolyze in the presence of water, leading to the formation of 2,2,3,3-tetrafluorobutane-1,4-diol and trifluoromethanesulfonic acid
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds and polymers.
Biology: The compound is utilized in the modification of biomolecules to study their properties and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) exerts its effects involves its ability to act as a strong electrophile. The trifluoromethanesulfonate groups are highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is unique due to its high fluorine content and the presence of two trifluoromethanesulfonate groups. Similar compounds include:
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate
- 2,2,3,3-Tetrafluoro-4-((trimethylsilyl)methoxy)butanol
These compounds share some structural similarities but differ in their functional groups and reactivity, making 2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) particularly valuable for specific applications .
Properties
IUPAC Name |
[2,2,3,3-tetrafluoro-4-(trifluoromethylsulfonyloxy)butyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F10O6S2/c7-3(8,1-21-23(17,18)5(11,12)13)4(9,10)2-22-24(19,20)6(14,15)16/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJOPNQTICQFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(COS(=O)(=O)C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F10O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
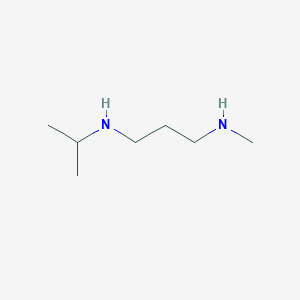
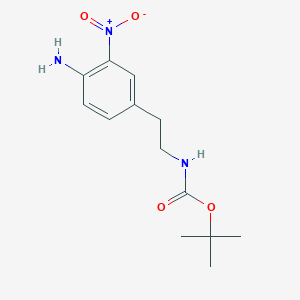
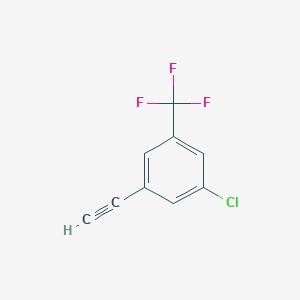
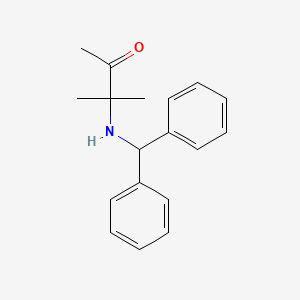
![methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B3106547.png)

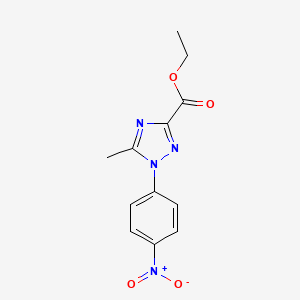
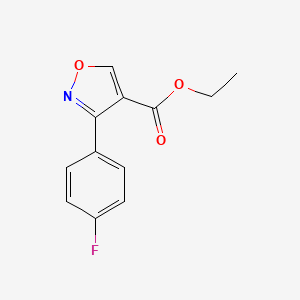
![3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B3106584.png)

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)
